molecular formula C10H13N3O6 B1218493 Metronidazole monosuccinate CAS No. 13182-87-1

Metronidazole monosuccinate

Cat. No. B1218493
CAS RN: 13182-87-1
M. Wt: 271.23 g/mol
InChI Key: APPATXNXXOVPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metronidazole Monosuccinate is a derivative of Metronidazole, a well-known antimicrobial agent. This derivative is synthesized by esterification, involving the treatment of Metronidazole with succinic anhydride, resulting in almost quantitative yields under mild conditions. This process enables its coupling onto various carriers like dextran, inulin, and poly-[N-(2-hydroxyethyl)aspartamide] for enhanced application potential in medicinal chemistry and drug delivery systems (Vermeersch et al., 2010).

Synthesis Analysis

The synthesis of Metronidazole Monosuccinate is achieved through the reaction of Metronidazole with succinic anhydride, a process that is facilitated under microwave heating for efficiency. This synthetic approach is verified through techniques like 1H nuclear magnetic resonance, electrospray ionization mass, and infrared spectrum analysis, confirming the successful synthesis of the monosuccinate derivative (Sun Yuan-ming, 2007).

Molecular Structure Analysis

The molecular structure of Metronidazole Monosuccinate is characterized by the presence of a succinate group esterified to the Metronidazole molecule. This modification significantly impacts its physical and chemical properties, influencing its interaction with biological systems and its overall stability and reactivity.

Chemical Reactions and Properties

Metronidazole Monosuccinate undergoes various chemical reactions, including hydrolysis, which leads to the sequential release of Metronidazole and its monosuccinate derivative. These reactions are influenced by factors like pH, indicating specific base catalysis in the hydrolysis process. The ester bond between Metronidazole and the spacer arm exhibits increased hydrolysis rates compared to Metronidazole Monosuccinate itself, suggesting the potential for controlled release applications (Larsen & Johansen, 1987).

Physical Properties Analysis

The physical properties of Metronidazole Monosuccinate, including its solubility, stability, and degradation kinetics, are crucial for its pharmaceutical applications. Studies have shown that its stability is maximized at pH ranges of 3–6, with degradation rates being independent of pH within this range. This stability profile is vital for its formulation and therapeutic efficacy (Johansen & Larsen, 1984).

Chemical Properties Analysis

The chemical properties of Metronidazole Monosuccinate, including its reactivity and interaction with other compounds, play a significant role in its function as a drug. For instance, its interaction with various polymers and its ability to form conjugates with dextran for drug delivery applications highlight its versatility and potential for targeted therapy (Vermeersch et al., 2010).

Scientific Research Applications

Macromolecular Prodrugs of Metronidazole

Metronidazole monosuccinate has been explored as a prodrug, specifically in its ester form. Researchers Vermeersch et al. (2010) converted metronidazole into its monosuccinate ester, which was then coupled onto various polymers like dextran and inulin. This form of metronidazole shows promise for targeted drug delivery and controlled release, enhancing its therapeutic efficacy in treating infections (Vermeersch et al., 2010).

Antimicrobial Agent Properties

Metronidazole monosuccinate's role as an antimicrobial agent has been widely recognized. It is particularly effective against anaerobic bacteria and certain parasites. Rosenblatt and Edson (1987) highlighted its use in treating infections like trichomoniasis, amebiasis, and giardiasis, due to its action against anaerobic organisms (Rosenblatt & Edson, 1987).

Synthesis and Identification for Diagnostic Applications

The synthesis of metronidazole monosuccinate as a hapten for diagnostic purposes was conducted by Sun Yuan-ming (2007). This involved reacting metronidazole with succinic anhydride under specific conditions, leading to its application in diagnostic immunoassays (Sun Yuan-ming, 2007).

Stability and Kinetics Studies

Research on the stability and kinetics of hydrolysis of metronidazole monosuccinate in various solutions, including plasma, has been conducted. Johansen and Larsen (1984) investigated its hydrolysis kinetics in aqueous solutions and plasma, providing valuable insights into its stability and degradation, which is crucial for its formulation and therapeutic use (Johansen & Larsen, 1984).

Future Directions

Considering the widespread use of metronidazole and other nitroimidazoles, this review was undertaken to emphasize the structure–cytotoxicity profile of the numerous metabolites of metronidazole in human and murine models and to examine conflicting reports regarding metabolite–DNA interactions . An alternative hypothesis, that DNA synthesis and repair of existing DNA is indirectly inhibited by metronidazole is proposed . Finally, novel nitroimidazoles and new antibiotic strategies are discussed .

properties

IUPAC Name

4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O6/c1-7-11-6-8(13(17)18)12(7)4-5-19-10(16)3-2-9(14)15/h6H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPATXNXXOVPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157220
Record name Metronidazole monosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metronidazole monosuccinate

CAS RN

13182-87-1
Record name Butanedioic acid, 1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13182-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metronidazole monosuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metronidazole monosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl] hydrogen succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 100 mL reactor with 10 mL of methanol at a temperature about 60° C., add 0.315 g of metronidazole, 2.0 mL of NaOH 1N, 0.2 g of succinic anhydride and keep the reaction medium under stirring and heating for about 2 hours. Cool the reaction medium to a temperature around 8° C. and allow it to stand for 12 hours. The reaction medium is filtered and the solvent is evaporated to dryness yielding 0.47 g of metronidazole monosuccinate. (Yield=94%)
Quantity
0.315 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metronidazole monosuccinate
Reactant of Route 2
Reactant of Route 2
Metronidazole monosuccinate
Reactant of Route 3
Reactant of Route 3
Metronidazole monosuccinate
Reactant of Route 4
Reactant of Route 4
Metronidazole monosuccinate
Reactant of Route 5
Reactant of Route 5
Metronidazole monosuccinate
Reactant of Route 6
Reactant of Route 6
Metronidazole monosuccinate

Citations

For This Compound
71
Citations
M Johansen, C Larsen - International journal of pharmaceutics, 1984 - Elsevier
The kinetics of hydrolysis of metronidazole monosuccinate in aqueous solution at pH 1.5–10 and 60C has been investigated. The decomposition was monitored by a high-performance …
Number of citations: 43 www.sciencedirect.com
C Larsen, M Johansen - International journal of pharmaceutics, 1987 - Elsevier
… The kinetics of hydrolysis of metronidazole monosuccinate … of metronidazole and metronidazole monosuccinate, respectively… to the stability of metronidazole monosuccinate, per se, was …
Number of citations: 15 www.sciencedirect.com
C Larsen, M Johansen - Journal of Chromatography A, 1987 - Elsevier
… determination of macromolecular dextran metronidazole monosuccinate ester prodrugs and the hydrolysis products metronidazole and metronidazole monosuccinate. Various factors …
Number of citations: 4 www.sciencedirect.com
C Larsen, P Kurtzhals, M Johansen - International journal of pharmaceutics, 1988 - Elsevier
… In 5% liver homogenate a half-life of hydrolysis of metronidazole monosuccinate of 12 min has been determined. In comparison the half-lives of the hemimaleinate and the …
Number of citations: 25 www.sciencedirect.com
J Vermeersch, F Vandoorne… - Bulletin des Sociétés …, 1985 - Wiley Online Library
… In a first approach dextran was coupled with metronidazole monosuccinate in either a formamide-pyridine (l/l, v/v) or a dimethyl sulfoxide-pyridine (3/1, v/v) solvent system using N,N'-…
Number of citations: 31 onlinelibrary.wiley.com
C Larsen - Acta pharmaceutica suecica, 1986 - pubmed.ncbi.nlm.nih.gov
Hydrolysis of dextran metronidazole monosuccinate ester prodrugs. Evidence for participation of intramolecularly catalyzed hydrolysis of the conjugate metronidazole-succinic …
Number of citations: 9 pubmed.ncbi.nlm.nih.gov
C Mura, D Valenti, C Floris, R Sanna… - European journal of …, 2011 - Elsevier
The aim of the present study was to develop a colon targeted delivery system for metronidazole using polymeric prodrug formulation. Two chitosan amide conjugates of metronidazole …
Number of citations: 35 www.sciencedirect.com
C Larsen, M Johansen - Int. J. Pharm, 1983
Number of citations: 6
C Larsen - Acta Pharm. Suet., 23 (1986) 279, 1986
Number of citations: 4
C Larsen, P Kurtzhals, M Johansen - Arch Pharm Chemi, Sci Ed, 1987
Number of citations: 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.